Sigma-1 Receptor Affinity: Desmethylfluvoxamine vs. Other SSRI Analogs
Desmethylfluvoxamine's research value is derived from the unique sigma-1 receptor affinity of its parent compound, fluvoxamine, a property largely retained by this metabolite. Fluvoxamine demonstrates a Ki of 36 nM for the sigma-1 receptor, which is over 50-fold higher affinity than that of paroxetine (Ki = 1893 nM) [1]. This places desmethylfluvoxamine in a distinct pharmacological category among SSRI metabolites. While sertraline also has sigma-1 affinity (Ki = 57 nM), its functional outcome at the receptor is different (antagonist/inverse agonist), whereas fluvoxamine is a canonical agonist [2].
| Evidence Dimension | Sigma-1 Receptor Binding Affinity |
|---|---|
| Target Compound Data | Ki = 36 nM (Inferred for Desmethylfluvoxamine from its parent compound Fluvoxamine) |
| Comparator Or Baseline | Paroxetine (SSRI): Ki = 1893 nM; Sertraline (SSRI): Ki = 57 nM |
| Quantified Difference | ~52.6-fold higher affinity than paroxetine; ~1.6-fold higher affinity than sertraline. |
| Conditions | Radioligand binding assay using [3H](+)-pentazocine in rat brain membranes; also confirmed on cloned human sigma-1 receptor. |
Why This Matters
For researchers studying sigma-1 mediated neuroprotection or neurogenesis, desmethylfluvoxamine provides a metabolic probe that retains the high sigma-1 affinity of fluvoxamine, unlike other SSRI metabolites (e.g., norfluoxetine) which lack this target engagement.
- [1] Naganawa, M. & Ishikawa, K. (2007). An unambiguous assay for the cloned human sigma1 receptor reveals high affinity interactions with dopamine D4 receptor selective compounds and a distinct structure-affinity relationship for butyrophenones. European Journal of Pharmacology, 572(2-3), 130-136. View Source
- [2] Matsushima, Y. et al. (2019). Sertraline inhibits nerve growth factor-induced neurite outgrowth in PC12 cells via a mechanism involving the sigma-1 receptor. European Journal of Pharmacology, 854, 320-327. View Source
